Unique Benzylic Electrophile Reactivity Distinguishes 1-Chloro-4-methoxyindan from 6-Chloro-4-methoxyindane
In 1‑chloro‑4‑methoxyindan the chlorine resides at the benzylic C‑1 position, making it susceptible to nucleophilic displacement under mild conditions; by contrast, the chlorine in 6‑chloro‑4‑methoxyindane is attached to a non‑benzylic aromatic carbon and requires harsh palladium‑catalyzed or photochemical activation for substitution . The benzylic C‑Cl bond dissociation energy is estimated to be approximately 68‑72 kcal mol⁻¹, compared with ~84 kcal mol⁻¹ for an aryl C‑Cl bond, translating into a reactivity difference of about 12‑16 kcal mol⁻¹ that permits selective functionalization at the C‑1 center without perturbing the methoxy‑substituted aromatic ring [1].
| Evidence Dimension | C–Cl bond dissociation energy (reactivity surrogate) |
|---|---|
| Target Compound Data | Benzylic C(sp³)–Cl: ~68‑72 kcal mol⁻¹ (estimated) |
| Comparator Or Baseline | 6‑Chloro‑4‑methoxyindane: aryl C(sp²)–Cl: ~84 kcal mol⁻¹ (estimated) |
| Quantified Difference | ~12‑16 kcal mol⁻¹ lower bond dissociation energy for 1‑Cl isomer |
| Conditions | Calculated/estimated from standard bond energy tables for benzylic vs. aryl chlorides |
Why This Matters
The lower activation barrier for nucleophilic substitution at the C‑1 position enables chemists to elaborate the indane core under conditions that are incompatible with the aryl‑chlorinated isomer, directly affecting synthesis route planning and procurement of the correct building block.
- [1] Luo Y‑R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007. Benzylic C–Cl bond energy data. View Source
